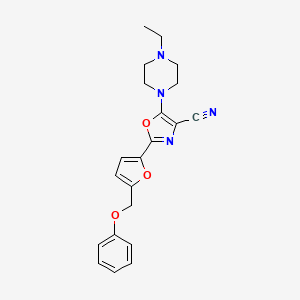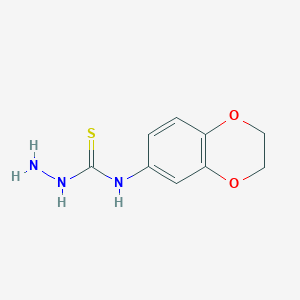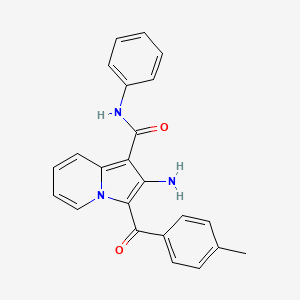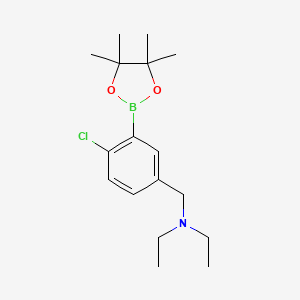
5-(4-Ethylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile, commonly known as EPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EPOC is a heterocyclic compound that belongs to the oxazole family and has a molecular formula of C21H23N3O3.
Mecanismo De Acción
The mechanism of action of EPOC is not fully understood. However, studies have suggested that EPOC exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. EPOC has also been shown to interact with various cellular targets, including DNA, RNA, and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
EPOC has been shown to have various biochemical and physiological effects. Studies have demonstrated that EPOC inhibits the activity of enzymes involved in cell proliferation and DNA repair, leading to the induction of apoptosis in cancer cells. EPOC has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, EPOC has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPOC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EPOC also has a high affinity for cellular targets, making it a potent therapeutic agent. However, EPOC has some limitations for lab experiments. It has poor solubility in water, which may limit its effectiveness in certain applications. In addition, EPOC has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of EPOC. One potential direction is to investigate the efficacy of EPOC in combination with other therapeutic agents for cancer therapy. Another direction is to explore the potential of EPOC as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of EPOC and its potential cellular targets.
Métodos De Síntesis
The synthesis of EPOC involves the reaction of 5-(phenoxymethyl)furan-2-carbaldehyde with ethyl 4-aminopiperazine-1-carboxylate and 3,5-dimethylpyrazole-1-carboxamidine in the presence of acetic acid and acetonitrile. The reaction proceeds through a series of steps, including condensation, cyclization, and nitrile formation, resulting in the formation of EPOC.
Aplicaciones Científicas De Investigación
EPOC has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and inflammation. Studies have shown that EPOC inhibits the growth of cancer cells by inducing apoptosis and suppressing the expression of genes involved in cell proliferation. In addition, EPOC has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain. EPOC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-24-10-12-25(13-11-24)21-18(14-22)23-20(28-21)19-9-8-17(27-19)15-26-16-6-4-3-5-7-16/h3-9H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRTZSCJYAGCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)
![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)
![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)




![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2537445.png)